Loxoribine - 121288-39-9

Loxoribine

Catalog Number: EVT-273826
CAS Number: 121288-39-9
Molecular Formula: C13H17N5O6
Molecular Weight: 339.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loxoribine is a synthetic guanine ribonucleoside analog belonging to a class of molecules known as C8- and N7, C8-substituted guanine ribonucleosides. [] These compounds are recognized for their potent immunostimulatory activity, influencing various humoral and cellular immune responses. [] Loxoribine has gained attention in scientific research due to its ability to activate the innate immune system, specifically targeting Toll-like receptor 7 (TLR7). [, , ]

Future Directions
  • Optimizing Loxoribine Derivatives: Further research could focus on developing loxoribine analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. [, ] This could involve exploring different substituents at the N7 and C8 positions of the guanosine base.
  • Combination Therapies: Investigating the synergistic potential of loxoribine with other immunomodulatory agents, such as cytokines, checkpoint inhibitors, or conventional chemotherapy drugs, could lead to more effective treatment strategies for various diseases. [, , ]
  • Clinical Translation: While loxoribine has shown promise in preclinical studies, further clinical trials are needed to evaluate its safety and efficacy in humans for various applications, including cancer immunotherapy, vaccine adjuvants, and treatment of autoimmune diseases. []

8-Bromoguanosine

  • Relevance: 8-Bromoguanosine shares a similar structure with Loxoribine, possessing a single substitution at the C8 position of the guanine ring, while Loxoribine is disubstituted at both the C8 and N7 positions []. This structural difference contributes to the lower potency and distinct cytokine induction profile observed with 8-Bromoguanosine compared to Loxoribine.

8-Mercaptoguanosine

    Compound Description: 8-Mercaptoguanosine is a guanine ribonucleoside with a thiol group substituted at the C8 position. It shares similar immunological activities with Loxoribine, including the enhancement of NK cell activity, lymphocyte proliferation, and antibody production []. Similar to 8-Bromoguanosine, it shows lower potency and maximal activity compared to Loxoribine. It also induces lower levels of cytokines like IL-6, TNF-α, and IFN-γ compared to Loxoribine, and it does not induce detectable levels of IL-1α [].

    Relevance: 8-Mercaptoguanosine, like 8-Bromoguanosine, is a monosubstituted guanine ribonucleoside, differing from the disubstituted structure of Loxoribine []. This structural difference contributes to its reduced potency and different cytokine induction profile in comparison to Loxoribine.

    Compound Description: 7-Methyl-8-oxoguanosine is a disubstituted guanine ribonucleoside, with substitutions at both the C8 and N7 positions. It exhibits potent immunostimulatory properties, similar to Loxoribine, enhancing NK cell activity, lymphocyte proliferation, and antibody production []. It induces the production of cytokines such as IL-1α, IL-6, TNF-α, and IFN-γ [].

    Compound Description: Resiquimod is an imidazoquinoline derivative and a potent immune modulator that activates both TLR7 and TLR8 [, , , ]. It induces the production of cytokines such as IFN-α, IL-12, TNF-α, and IFN-γ, leading to the activation of various immune cells, including NK cells and dendritic cells (DCs) [, ].

    Relevance: Resiquimod, unlike Loxoribine which is a selective TLR7 agonist, activates both TLR7 and TLR8 [, , ]. Despite targeting different TLRs, both compounds induce similar downstream immune responses, including the production of various cytokines and the activation of NK cells.

Imiquimod (R-837)

    Compound Description: Imiquimod is another imidazoquinoline derivative known to activate TLR7, inducing the production of cytokines like IFN-β and TNF-α [, ]. It is used as a topical treatment for certain skin conditions due to its immune-stimulating properties.

Polyinosinic-polycytidylic acid (Poly (I:C))

    Compound Description: Poly (I:C) is a synthetic analog of double-stranded RNA, acting as a TLR3 agonist [, , , ]. It stimulates the production of IFN-α, IFN-β, and other cytokines, activating innate immune responses against viral infections.

    Relevance: Poly (I:C) activates the immune response through TLR3, in contrast to Loxoribine's activation of TLR7 [, , , ]. Although they target different TLRs, both compounds ultimately contribute to antiviral immunity by inducing cytokine production.

CpG Oligodeoxynucleotides (CpG ODN)

    Compound Description: CpG ODNs are short, single-stranded DNA molecules containing unmethylated CpG dinucleotides that act as TLR9 agonists [, , , ]. They stimulate the production of cytokines like IFN-α and are investigated for their potential as vaccine adjuvants.

Source and Classification

Loxoribine is derived from guanosine, a nucleoside that plays a critical role in various biological processes. Its classification falls under the category of small-molecule immunostimulants, specifically targeting TLR7, which is involved in the innate immune response to viral infections. The compound's unique structural modifications at the N7 and C8 positions of the guanine base enhance its specificity for TLR7 over other Toll-like receptors, such as TLR8 .

Synthesis Analysis

The synthesis of loxoribine has been achieved through various methods, typically involving modifications to the guanosine structure. A notable synthetic pathway includes the following steps:

  1. Starting Material: The synthesis begins with guanosine or its derivatives.
  2. Allylation: The introduction of an allyl group at the N7 position can be achieved via nucleophilic substitution reactions.
  3. Oxidation: The C8 position is oxidized to form the keto group, yielding 8-oxo derivatives.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity loxoribine .

In one specific method, loxoribine was synthesized by reacting 7-allylguanosine with suitable reagents under controlled conditions to facilitate the formation of the desired oxo derivative. The yield and purity of the final product are critical parameters that are often optimized during synthesis.

Molecular Structure Analysis

Loxoribine possesses a molecular formula of C13H17N5O6C_{13}H_{17}N_{5}O_{6} and a molecular weight of approximately 339.3 g/mol. Its structure features:

  • A purine base (guanine) with an allyl group at the N7 position.
  • A keto group at the C8 position, which is pivotal for its biological activity.

The structural configuration allows loxoribine to mimic nucleosides while exhibiting enhanced binding affinity for TLR7. Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm its structure and purity .

Chemical Reactions Analysis

Loxoribine participates in several chemical reactions that are essential for its biological activity:

  1. Binding Interactions: It interacts with TLR7, leading to receptor dimerization and subsequent signaling cascades.
  2. Cytokine Production: Upon activation of TLR7, loxoribine stimulates the production of various cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-gamma (IFN-γ) from immune cells like dendritic cells and T cells .
  3. Antiviral Activity: Loxoribine exhibits antiviral effects against several viruses in murine models, enhancing natural killer cell activity and promoting B-cell proliferation .

These reactions underline loxoribine’s role as an immunomodulator, facilitating enhanced immune responses against pathogens.

Mechanism of Action

The mechanism of action of loxoribine primarily involves its role as a TLR7 agonist:

  1. Receptor Activation: Loxoribine binds specifically to TLR7 located on endosomal membranes of immune cells.
  2. Signal Transduction: This binding triggers intracellular signaling pathways involving MyD88-dependent pathways leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).
  3. Cytokine Secretion: The resulting signaling cascade promotes the expression and secretion of pro-inflammatory cytokines and type I interferons, which are crucial for mounting an effective immune response .

This mechanism highlights loxoribine's potential in therapeutic applications aimed at enhancing immune responses in cancer and viral infections.

Physical and Chemical Properties Analysis

Loxoribine exhibits specific physical and chemical properties that are essential for its application:

  • Appearance: It is supplied as a crystalline solid.
  • Solubility: Loxoribine shows good solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous buffers unless pre-dissolved in organic solvents .
  • Stability: It is stable when stored at -20°C for extended periods (up to four years), making it suitable for laboratory use .

These properties are critical for its formulation in research and therapeutic settings.

Applications

Loxoribine has several significant applications in scientific research and potential clinical use:

  1. Cancer Immunotherapy: Its ability to enhance immune responses makes it a candidate for use in cancer vaccines and therapies aimed at boosting anti-tumor immunity.
  2. Viral Infections: Loxoribine's antiviral properties suggest potential applications in treating viral infections by stimulating innate immunity.
  3. Immunological Research: It serves as a valuable tool for studying TLR-mediated signaling pathways and immune responses in vitro and in vivo .
Introduction to Loxoribine as a TLR7 Agonist in Immunopharmacology

Historical Development and Discovery of Guanosine Analogs in Immunomodulation

The immunomodulatory properties of synthetic nucleosides were first systematically explored in the 1980s, when researchers observed that certain guanosine derivatives could amplify immune responses without antigenic specificity. Loxoribine emerged from targeted screening of >200 purine analogs by researchers at the R.W. Johnson Pharmaceutical Research Institute, who identified its exceptional capacity to stimulate B-cell proliferation and natural killer (NK) cell activity in murine models [1] [3]. Early studies characterized it as a "biological response modifier" with potent antitumor and antiviral effects, though its molecular mechanism remained elusive for nearly two decades.

A paradigm shift occurred in 2003 when Heil et al. demonstrated that loxoribine's immunostimulatory activity required TLR7 signaling, using TLR7-deficient mice to establish the receptor’s indispensable role [2] [4]. This mechanistic link positioned loxoribine alongside imidazoquinolines (e.g., imiquimod) as foundational tools for TLR7 pharmacology. Subsequent structural analyses revealed that loxoribine binds a conserved nucleoside pocket within TLR7’s endodomain, stabilizing receptor dimerization and initiating downstream NF-κB and IRF7 activation [2]. Crucially, this TLR7 specificity differentiated it from earlier nucleic acid adjuvants (e.g., poly I:C) that engaged multiple pattern recognition receptors indiscriminately.

Table 1: Key Milestones in Guanosine Analog Development for TLR7 Activation

YearDevelopmentSignificance
1980sSynthesis and screening of purine analogsIdentification of loxoribine’s B-cell proliferative and NK-activating effects
2003TLR7 identified as loxoribine’s molecular targetMechanistic validation of immune activation pathway via endosomal TLRs
2005–2010Structural studies of TLR7-ligand interactionsElucidation of nucleoside-binding site requirements for agonist activity
2010Phase I trial in advanced cancers (NCT# unavailable)Clinical translation demonstrating immune activation but limited monotherapy efficacy

The clinical trajectory of loxoribine paralleled these mechanistic insights. A phase I trial in advanced cancer patients (N=20) confirmed its ability to induce systemic immune activation, evidenced by transient lymphocyte depletion and cytokine induction. However, disease stabilization occurred in only 30% of patients, with no objective responses observed [1]. This outcome mirrored challenges with other early TLR agonists—robust immunological activity in vitro and in murine models failed to translate into significant clinical efficacy, partly due to compensatory immunosuppressive mechanisms in established tumors. Nevertheless, loxoribine established proof-of-concept for TLR7-targeted therapy and informed subsequent generations of nucleoside-analog agonists with refined pharmacokinetic and safety profiles.

Position of Loxoribine Within the TLR7 Agonist Class: Structural and Functional Distinctiveness

Structural Attributes

Loxoribine (C₁₃H₁₇N₅O₆; MW 339.3 Da) is characterized by its 7-allyl substitution on an 8-oxoguanosine core—a modification conferring both metabolic stability and TLR7 selectivity [7] [8]. The allyl group projects into a hydrophobic subpocket of TLR7’s binding site, enhancing affinity beyond unmodified guanosine. Unlike imidazoquinolines that feature fused heterocyclic rings, loxoribine retains the ribose moiety critical for nucleoside recognition, albeit with C8 oxidation that prevents incorporation into nucleic acids [5]. This preservation of nucleoside-like architecture allows engagement of both TLR7 ligand-binding sites: Site 1 accommodates the oxidized guanine base, while Site 2 interacts with the ribose 2',3'-diol, mimicking RNA interactions [2].

Table 2: Structural and Functional Comparison of Select TLR7 Agonists

AgonistCore StructureTLR7 SpecificityKey Functional Attributes
Loxoribine7-allyl-8-oxoguanosineHuman/mouse TLR7 (no TLR8 activity)• Induces IFN-α, IL-12, IL-23 • Synergizes with IL-2 for NK activation
ImiquimodImidazoquinoline amineHuman TLR7 > TLR8• Topical FDA approval • Robust local cytokine induction
Resiquimod (R848)Imidazoquinoline with morpholineHuman TLR7/TLR8 dual agonist• Potent IFN-α and TNF-α induction • Broader myeloid cell activation
Isatoribine8-oxoguanosine derivativeTLR7 (species-dependent variations)• Clinical development discontinued • Specialized for viral applications

Functional Specificity

Loxoribine’s hallmark is its absolute specificity for TLR7 over TLR8—a distinction validated through HEK-Blue™ reporter assays showing NF-κB activation in hTLR7- and mTLR7-expressing cells, but not in hTLR8 transfectants even at concentrations >300 µM [2]. This contrasts with resiquimod (R848), which activates both receptors. Biologically, this selectivity confines activity predominantly to plasmacytoid dendritic cells (pDCs) and B lymphocytes, which express TLR7 constitutively, sparing TLR8-expressing monocytes and myeloid DCs from broad activation [2] [4].

Functionally, loxoribine drives a cytokine profile skewed toward Th1/Th17 polarization. In human monocyte-derived dendritic cells (MoDCs), it upregulates CD40, CD83, and CCR7—markers of maturation and lymph-node homing—while stimulating production of IL-12p70 (23.4 ± 4.1 pg/mL), IL-23 (189 ± 32 pg/mL), and IL-27, but not IFN-β [4]. This cytokine triad potently conditions CD4⁺ T cells toward IFN-γ and IL-17 production, with allogeneic co-cultures showing 3.2-fold higher IFN-γ and 4.8-fold higher IL-17 versus untreated MoDCs [4]. The Th17-polarizing capability, mediated via IL-23 induction, distinguishes loxoribine from earlier guanosine analogs and aligns with contemporary insights into TLR7’s role in autoimmune and antitumor responses.

Immunopharmacological Applications

Loxoribine’s most compelling therapeutic actions emerge in combinatorial settings:

  • Antitumor Immunity: In B16 melanoma models, alternate-day loxoribine administration (4 × 2 mg doses) reduced lung metastases by 96%—an effect amplified by co-administration with IL-2. This synergy depended on NK-cell recruitment and activation, with depletion studies abolishing protection [1] [5].
  • Adjuvant Activity: Vaccination with irradiated tumor cells plus loxoribine conferred protective immunity against live B16 challenge, whereas neither component alone was effective, demonstrating its role in breaking immune ignorance [1].
  • Dendritic Cell Priming: Ex vivo treatment of MoDCs with loxoribine (250 µM) enhances their capacity to stimulate allogeneic T-cell proliferation by >50% at low DC:T-cell ratios (1:80), enabling adoptive immunotherapy approaches [4].

Despite these attributes, loxoribine’s clinical advancement was hampered by pharmacokinetic limitations—modest oral bioavailability and rapid renal clearance—and dose-dependent immune toxicity (e.g., lymphocyte nadirs). Contemporary derivatives address these through prodrug strategies (e.g., ANA975) or liposomal formulations that enhance tumor delivery while minimizing systemic exposure [1] [5]. Nevertheless, loxoribine remains a pharmacophoric blueprint for TLR7-selective agonist design, exemplifying how nucleoside modifications can fine-tune innate immune signaling for targeted therapeutic outcomes.

Table 3: Essential Chemical and Pharmacological Properties of Loxoribine

PropertySpecificationMethod/Notes
Chemical name7-allyl-8-oxo-guanosineIUPAC: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione
Solubility100 mM in DMSO; 25 mM in waterAqueous solubility enables in vivo administration
SpecificityHuman/mouse TLR7 agonist; no TLR8 activityConfirmed via HEK-Blue™ hTLR7/mTLR7/hTLR8 reporter assays
Working concentration1 mM (300 µg/mL)Optimized for in vitro immune cell stimulation
Purity≥95% (UHPLC)Validated by functional assays and endotoxin testing

Loxoribine’s legacy persists in three domains: as a tool compound for TLR7 signal transduction studies, a benchmark for TLR7-selective agonist development, and a reminder that optimizing immunopharmacology requires balancing potency, specificity, and tolerability. Its structural and functional distinctiveness continues to inform next-generation TLR agonists engineered for oncology, virology, and vaccine adjuvancy.

Properties

CAS Number

121288-39-9

Product Name

Loxoribine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N

SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Solubility

Soluble in DMSO

Synonyms

Loxoribine; Loxoribina; Loxoribinum; RWJ-21757; RWJ 21757; RWJ21757;

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.